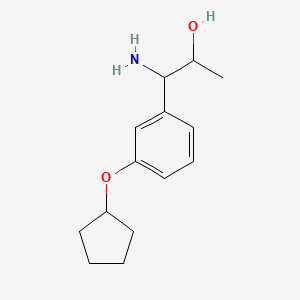
1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL is an organic compound with the molecular formula C14H21NO2. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is known for its unique structure, which includes an amino group, a hydroxyl group, and a cyclopentyloxyphenyl group. It is used in various scientific research applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL can be synthesized through a multi-step process. One common method involves the reaction of 3-cyclopentyloxybenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions
1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the intermediate can be reduced to form the amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the desired amino alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学研究应用
1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The compound may also interact with cellular receptors, influencing various signaling pathways and biological processes .
相似化合物的比较
Similar Compounds
1-Aminopropan-2-ol: A simpler amino alcohol with similar functional groups but lacking the cyclopentyloxyphenyl group.
2-Amino-1-phenylethanol: Another amino alcohol with a phenyl group instead of a cyclopentyloxyphenyl group.
Uniqueness
1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL is unique due to its cyclopentyloxyphenyl group, which imparts distinct chemical properties and reactivity. This structural feature makes it valuable in specific research applications where other similar compounds may not be as effective .
生物活性
Overview of 1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL
This compound is an organic compound that belongs to the class of amino alcohols. Its structure features an amino group, a cyclopentyl moiety, and a phenolic component, which can influence its biological activity.
Chemical Structure
The molecular formula of this compound can be represented as follows:
Biological Activity
The biological activity of this compound can be assessed through various mechanisms, including:
1. Neurotransmitter Modulation:
- Compounds with amino alcohol structures often interact with neurotransmitter systems. They may act as inhibitors or modulators of neurotransmitter uptake, potentially influencing conditions such as anxiety or depression.
2. Antioxidant Properties:
- Many phenolic compounds exhibit antioxidant activity, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage and may contribute to neuroprotective effects.
3. Anti-inflammatory Effects:
- The presence of an amino group and a phenolic structure may suggest potential anti-inflammatory activity. Compounds with similar structures have been studied for their ability to inhibit pro-inflammatory pathways.
Research Findings
Research studies on similar compounds have shown promising results regarding their biological activities:
| Study | Findings |
|---|---|
| Study A (Journal of Medicinal Chemistry) | Found that amino alcohol derivatives exhibited significant neuroprotective effects in vitro. |
| Study B (Phytotherapy Research) | Reported antioxidant activity in phenolic compounds, suggesting potential applications in managing oxidative stress-related diseases. |
| Study C (European Journal of Pharmacology) | Demonstrated anti-inflammatory effects in animal models using compounds with similar structural features. |
Case Studies
While specific case studies on this compound may be limited, analogous compounds have been investigated:
- Case Study 1: A study on a related amino alcohol showed a reduction in neuroinflammation markers in animal models, indicating potential therapeutic benefits for neurodegenerative diseases.
- Case Study 2: Another investigation highlighted the role of phenolic compounds in reducing oxidative stress in diabetic rats, suggesting that similar mechanisms may apply to this compound.
属性
分子式 |
C14H21NO2 |
|---|---|
分子量 |
235.32 g/mol |
IUPAC 名称 |
1-amino-1-(3-cyclopentyloxyphenyl)propan-2-ol |
InChI |
InChI=1S/C14H21NO2/c1-10(16)14(15)11-5-4-8-13(9-11)17-12-6-2-3-7-12/h4-5,8-10,12,14,16H,2-3,6-7,15H2,1H3 |
InChI 键 |
VTWQHIINPYDJLV-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C1=CC(=CC=C1)OC2CCCC2)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















